5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide is a chemical compound with the molecular formula C10H14ClNO3S2 and a molecular weight of 295.8. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a cyclopentyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction between the thiophene derivative and a sulfonyl chloride in the presence of a base.
Attachment of the Cyclopentyl Moiety: The cyclopentyl moiety is attached via a nucleophilic substitution reaction, where the hydroxycyclopentyl group reacts with the thiophene-sulfonamide intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular receptors and pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the cyclopentyl moiety.
5-chloro-N-methylthiophene-2-sulfonamide: Lacks the hydroxycyclopentyl group.
Uniqueness
5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide is unique due to the presence of both the hydroxycyclopentyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S2/c11-8-3-4-9(16-8)17(14,15)12-7-10(13)5-1-2-6-10/h3-4,12-13H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQRAUWPNWXOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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